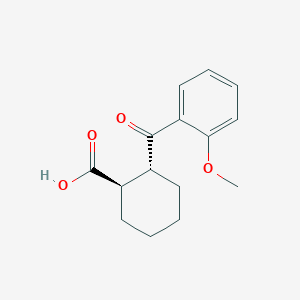

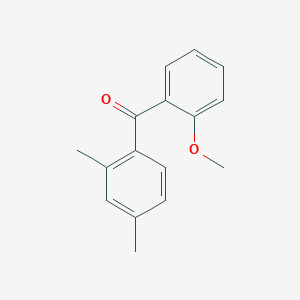

2,4-Dimethyl-2'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

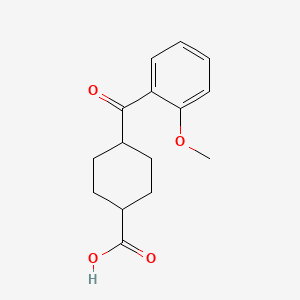

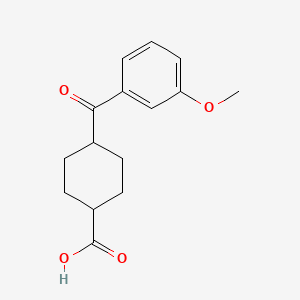

“2,4-Dimethyl-2’-methoxybenzophenone” is an organic compound . It is a derivative of benzophenone with two methyl groups on the benzene ring and a methoxy group on the phenone.

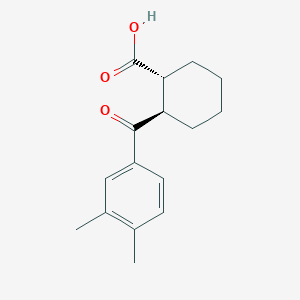

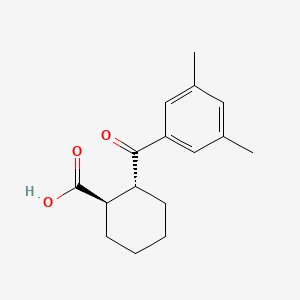

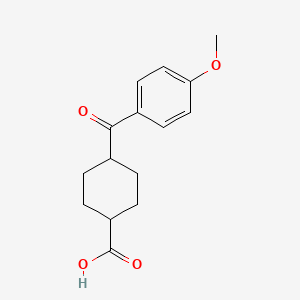

Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-2’-methoxybenzophenone” consists of a central carbon atom attached to two aryl groups . The exact 3D structure is not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

UV Protection in Polyurethane Elastomers

The incorporation of methoxybenzophenone moieties into polyurethane structures has been studied for enhancing UV protection . The addition of compounds like 2,2′-dihydroxy-4-methoxybenzophenone into the polymer chain increases the material’s resistance to UV degradation. This application is crucial for materials exposed to sunlight or other sources of UV radiation, ensuring longevity and maintaining physical properties over time.

Anti-Hyperuricemic Therapeutics

Derivatives of methoxybenzophenone, such as 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, have shown potential as anti-hyperuricemic agents . These compounds can inhibit xanthine oxidase, a key enzyme involved in uric acid production. This application is significant in the medical field for the treatment of conditions like gout and hyperuricemia.

Organic Crystal Growth for Electronics

The growth of organic single crystals like 2,4-dihydroxybenzophenone is essential for various electronic applications . These crystals are used in devices that require specific optical properties, such as polarizers, photodetectors, and other optoelectronic components.

Wirkmechanismus

Target of Action

Benzophenone derivatives are known to interact with various enzymes and proteins within the cell .

Mode of Action

Benzophenone derivatives are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzophenone derivatives are known to participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones .

Result of Action

The reaction of benzophenone derivatives with various enzymes and proteins can lead to changes in cellular function .

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRFVDAMAYAMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641459 |

Source

|

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-2'-methoxybenzophenone | |

CAS RN |

750633-50-2 |

Source

|

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.